molecular formula C12H20N2O B13481870 5-[(Diethylamino)methyl]-2-methoxyaniline

5-[(Diethylamino)methyl]-2-methoxyaniline

Cat. No.: B13481870
M. Wt: 208.30 g/mol
InChI Key: JZAYHNPCECPREX-UHFFFAOYSA-N
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Description

5-[(Diethylamino)methyl]-2-methoxyaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a diethylamino group attached to a methyl group, which is further connected to a methoxyaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Diethylamino)methyl]-2-methoxyaniline typically involves the Mannich reaction, where a secondary amine (diethylamine), formaldehyde, and 2-methoxyaniline are reacted together. The reaction is usually carried out in an aqueous or alcoholic medium under acidic conditions to facilitate the formation of the Mannich base.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(Diethylamino)methyl]-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

5-[(Diethylamino)methyl]-2-methoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(Diethylamino)methyl]-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylaniline: Similar structure but lacks the methoxy group.

    2-Methoxyaniline: Similar structure but lacks the diethylamino group.

    N,N-Dimethylaniline: Similar structure but has methyl groups instead of ethyl groups.

Uniqueness

5-[(Diethylamino)methyl]-2-methoxyaniline is unique due to the presence of both the diethylamino and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

5-(diethylaminomethyl)-2-methoxyaniline

InChI

InChI=1S/C12H20N2O/c1-4-14(5-2)9-10-6-7-12(15-3)11(13)8-10/h6-8H,4-5,9,13H2,1-3H3

InChI Key

JZAYHNPCECPREX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1)OC)N

Origin of Product

United States

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